(1R,2R)-2-formylcyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-Formylcyclopropane-1-carboxylic acid is an organic compound with a unique cyclopropane ring structure This compound is characterized by the presence of both a formyl group and a carboxylic acid group attached to the cyclopropane ring The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents on the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-formylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. For example, the reaction of an alkene with diazoacetate in the presence of a rhodium catalyst can yield the desired cyclopropane derivative. The formyl group can then be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by formylation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-2-Formylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Major Products:
Oxidation: (1R,2R)-2-Carboxycyclopropane-1-carboxylic acid.
Reduction: (1R,2R)-2-Hydroxymethylcyclopropane-1-carboxylic acid.
Substitution: Esters or amides of this compound.
Scientific Research Applications
(1R,2R)-2-Formylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of chiral compounds and complex organic molecules. Its unique structure allows for the exploration of stereoselective reactions and the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and the investigation of metabolic pathways involving cyclopropane derivatives.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science for the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-formylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes. The cyclopropane ring’s strained structure can also impart unique reactivity, making it a valuable tool in mechanistic studies and the design of bioactive compounds.
Comparison with Similar Compounds
(1R,2R)-2-Fluorocyclopropane-1-carboxylic acid: Similar in structure but with a fluorine atom instead of a formyl group.
(1R,2R)-2-Hydroxymethylcyclopropane-1-carboxylic acid: Similar but with a hydroxymethyl group instead of a formyl group.
(1R,2R)-2-Methylcyclopropane-1-carboxylic acid: Similar but with a methyl group instead of a formyl group.
Uniqueness: (1R,2R)-2-Formylcyclopropane-1-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the cyclopropane ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations. The stereochemistry of the compound also adds to its uniqueness, making it a valuable intermediate in the synthesis of chiral compounds and the study of stereoselective reactions.
Properties
IUPAC Name |
(1R,2R)-2-formylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-2-3-1-4(3)5(7)8/h2-4H,1H2,(H,7,8)/t3-,4+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVAKSXCTQYGIH-IUYQGCFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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